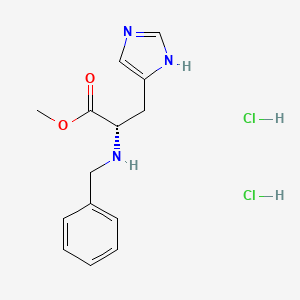

Bzl-his-ome 2hcl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bzl-his-ome 2hcl, also known as H-His(Bzl)-OMe · 2 HCl, is a compound with the chemical formula C₁₄H₁₇N₃O₂ · 2 HCl . It is a mix of τ-Bzl (mainly formed) and π-Bzl isomer . The CAS Number for the τ-isomer is 93983-56-3 .

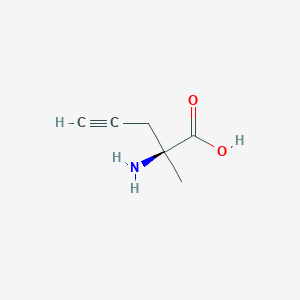

Molecular Structure Analysis

The IUPAC name for Bzl-his-ome 2hcl is methyl 2- (benzylamino)-3- (1H-imidazol-5-yl)propanoate;hydrochloride . The molecular weight of the compound is 332.23 .

Physical And Chemical Properties Analysis

Bzl-his-ome 2hcl has a molecular weight of 332.23 . The compound is stored at room temperature .

科学研究应用

Chiral Ionic Liquids and Metal Complexes Formation

Bzl-his-ome 2hcl, derived from the amino acid L-histidine, plays a crucial role in the formation of chiral ionic liquids and imidazol-2-ylidene metal complexes. The treatment of Bz-His-OMe with excess n-propyl bromide results in a histidinium salt, which serves as a readily available optically active ionic liquid. This compound further reacts with silver oxide and palladium or rhodium salts to form chiral late metal imidazol-2-ylidene complexes. These complexes have applications in organometallic chemistry, demonstrating the utility of Bzl-his-ome 2hcl in synthesizing optically active compounds for research and potential industrial applications (Hannig et al., 2005).

Functional Ionic Liquid Mediated Synthesis (FILMS)

Bzl-his-ome 2hcl is also utilized in the diastereoselective synthesis of dihydrothiophenes and tacrine derivatives through a process known as Functional Ionic Liquid Mediated Synthesis (FILMS). This innovative synthesis method employs natural amino acid-based functional ionic liquid to promote reactions, showcasing the versatility of Bzl-his-ome 2hcl in organic synthesis. The compound's role as both an organocatalyst and a medium engineer underscores its potential in green chemistry and pharmaceutical synthesis, offering efficient pathways for constructing complex molecules (Kumar et al., 2011).

Exploration in Metal-Organic Frameworks (MOFs)

In the development of metal-organic frameworks (MOFs), Bzl-his-ome 2hcl-related compounds demonstrate significant potential in enhancing the selectivity of benzene sorption over cyclohexane. This selectivity is crucial for industrial separation processes, where the ability to distinguish between closely related compounds can lead to more efficient and cost-effective manufacturing. The interaction between the open metal sites (OMS) of MOFs and the π-electrons of benzene, facilitated by π-complexation, establishes a foundational approach for designing Bz-selective MOF sorbents. This research indicates the broader applicability of Bzl-his-ome 2hcl derivatives in materials science and engineering (Mukherjee et al., 2016).

安全和危害

属性

IUPAC Name |

methyl (2S)-2-(benzylamino)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2.2ClH/c1-19-14(18)13(7-12-9-15-10-17-12)16-8-11-5-3-2-4-6-11;;/h2-6,9-10,13,16H,7-8H2,1H3,(H,15,17);2*1H/t13-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSACUQIXYWWVRO-GXKRWWSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bzl-his-ome 2hcl | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

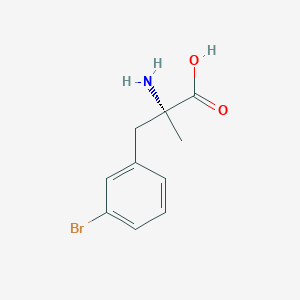

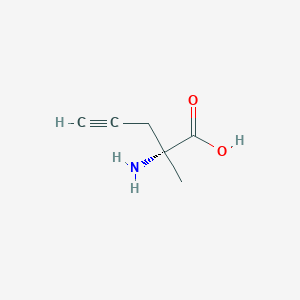

![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)